molecular formula C14H14N2O4S B12833730 N-benzyl-N-methyl-4-nitrobenzenesulfonamide CAS No. 330978-95-5

N-benzyl-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B12833730
CAS No.: 330978-95-5
M. Wt: 306.34 g/mol
InChI Key: LVCHFWNSSFJLTB-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring sulfonylated at the para position with a nitro group. The nitrogen atom of the sulfonamide moiety is substituted with a benzyl and a methyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory research. Synthesis typically involves nucleophilic substitution reactions, as seen in analogous sulfonamide derivatives (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide in ). Crystallographic studies highlight its planar aromatic system and hydrogen-bonding capabilities, which influence molecular packing and solubility .

Properties

CAS No.

330978-95-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-benzyl-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-15(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)16(17)18/h2-10H,11H2,1H3

InChI Key

LVCHFWNSSFJLTB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of N-benzyl-N-methyl-4-nitrobenzenesulfonamide involves the following steps:

    Benzylamine Derivatization: Start with benzylamine (CHCHNH) as the precursor.

    Nitration: Nitrate the benzylamine using nitric acid (HNO) to introduce the nitro group.

    Sulfonation: Sulfonate the nitrobenzylamine with sulfuric acid (HSO) to form the sulfonamide.

    Methylation: Methylate the sulfonamide using methyl iodide (CHI) or another methylating agent.

Industrial Production:: Industrial-scale production typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

N-benzyl-N-methyl-4-nitrobenzenesulfonamide participates in various reactions:

    Reduction: The nitro group can be reduced to an amino group (NH) using reducing agents like iron and hydrochloric acid.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidation of the sulfonamide may yield other functional groups.

Common reagents include reducing agents (e.g., SnCl2), nucleophiles (e.g., NaOH), and oxidizing agents (e.g., KMnO4).

Scientific Research Applications

N-benzyl-N-methyl-4-nitrobenzenesulfonamide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may exhibit biological activity due to its structural features.

    Dye Synthesis: Used in the preparation of dyes and pigments.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring and Sulfonamide Nitrogen

Table 1: Structural Variations in Sulfonamide Derivatives
Compound Name Substituents on Sulfonamide Nitrogen Benzene Ring Substituents Molecular Weight (g/mol) Key References
N-Benzyl-N-methyl-4-nitrobenzenesulfonamide Benzyl, Methyl 4-Nitro 346.38*
N-Allyl-N-benzyl-4-methylbenzenesulfonamide Allyl, Benzyl 4-Methyl 327.44
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl, Ethyl 4-Methyl 317.43
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 4-Methoxybenzyl 2-Nitro 322.33
N-(4-Butylphenyl)-4-methylbenzenesulfonamide 4-Butylphenyl 4-Methyl 303.42

*Calculated based on analogous structures.

Key Observations:
  • Electron-Withdrawing vs.
  • Nitrogen Substituents : Bulkier groups (e.g., allyl in ) increase steric hindrance, which may reduce enzymatic degradation but also limit membrane permeability. Ethyl () and methyl groups offer lower steric bulk, favoring metabolic stability.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Compound Name LogP* (Predicted) Solubility (mg/mL) Reported Bioactivity References
This compound 2.8 ~0.5 (DMSO) Antimicrobial (hypothesized)
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide 3.1 ~1.2 (DMSO) Antibacterial, Diuretic
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide 2.5 ~2.0 (Ethanol) Not reported
N-(4-Butylphenyl)-4-methylbenzenesulfonamide 4.5 ~0.1 (Water) High lipophilicity

*LogP values estimated using ChemDraw.

Key Findings:
  • Lipophilicity : Longer alkyl chains (e.g., butyl in ) drastically increase LogP, enhancing membrane permeability but risking poor aqueous solubility.
  • Antimicrobial Activity : The ethyl-substituted derivative () shows confirmed antibacterial effects, likely due to balanced hydrophobicity and hydrogen-bonding capacity. The title compound’s nitro group may enhance activity against Gram-negative bacteria via increased electrophilicity .
  • Toxicity Considerations : Nitroso derivatives (e.g., N-Methyl-N-nitrosotoluene-4-sulphonamide in ) are mutagenic, whereas nitro groups (as in the title compound) are generally less reactive but require metabolic activation for efficacy .

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